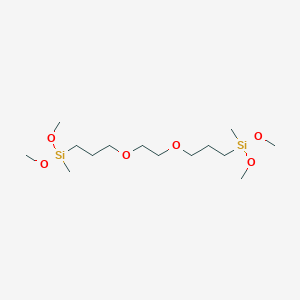

Peo bis methyl dimethoxysilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H34O6Si2 |

|---|---|

Molecular Weight |

354.59 g/mol |

IUPAC Name |

3-[2-[3-[dimethoxy(methyl)silyl]propoxy]ethoxy]propyl-dimethoxy-methylsilane |

InChI |

InChI=1S/C14H34O6Si2/c1-15-21(5,16-2)13-7-9-19-11-12-20-10-8-14-22(6,17-3)18-4/h7-14H2,1-6H3 |

InChI Key |

KTHLTBQHQSCKBX-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(CCCOCCOCCC[Si](C)(OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Silica Precursors: BTPMS vs. Bis(Trimethoxysilyl)Benzene (BTMB)

Structural Differences :

Functional and Application Differences :

- Porosity Control : BTPMS-derived silica hybrids exhibit tunable porosity influenced by the isomer (ortho, meta, para) and the presence of PEG. In contrast, BTMB produces materials with distinct pore size distributions due to its rigid benzene backbone .

- Synthesis Flexibility : BTPMS allows for enhanced control over hierarchical porosity (micro-, meso-, macro-pores) compared to BTMB, which primarily influences mesopore formation .

Table 1: Comparison of BTPMS and BTMB

Catalytic Donors: BTPMS vs. Dialkyl Bis(Ethylamino)Silane

Structural Differences :

- BTPMS : Features methoxysilyl and aromatic groups.

- Dialkyl Bis(Ethylamino)Silane: Contains ethylamino groups instead of methoxysilyl substituents .

Functional Differences :

- Catalyst Performance: Dialkyl bis(ethylamino)silane demonstrates higher hydrogen reactivity in polypropylene polymerization compared to N-(triethoxysilyl)diisopropylamine, attributed to its active hydrogen atoms.

- Stability: Dialkyl bis(ethylamino)silane may oligomerize when exposed to alkylaluminum cocatalysts, whereas BTPMS-derived silica supports remain stable under similar conditions .

Adsorption-Focused Compounds: BTPMS vs. APMDS

Structural Differences :

- BTPMS : Methoxysilyl groups dominate, enabling silica network formation.

- APMDS (N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane): Contains aminoethyl and aminopropyl groups, facilitating chemical interactions with formaldehyde .

Functional Differences :

- Adsorption Mechanism : APMDS-modified cellulose composites adsorb formaldehyde via Schiff base formation between -NH3+ groups and formaldehyde. BTPMS-based materials lack such reactive sites but excel in physical adsorption due to tailored porosity .

- Surface Properties : APMDS reduces composite surface area (14.56 nm average pore size) but enhances chemisorption (9.52 mg/g formaldehyde capacity). BTPMS increases surface area and pore volume, favoring physisorption .

Selectivity Control Agents: BTPMS vs. Dicyclopentyldimethoxysilane

Structural Differences :

Functional Differences :

- Instead, BTPMS-derived silica supports enhance catalyst dispersion .

Q & A

Q. How can researchers resolve contradictions in catalytic activity data when using this compound in polymer composites?

- Methodological Answer : Contradictions often arise from inconsistent crosslinking densities or impurity levels. Systematic studies should: (i) Standardize silane purity via HPLC (>98%) , (ii) Control curing conditions (e.g., 130–150°C for 2 hours) to ensure uniform siloxane networks , (iii) Compare catalytic performance using fixed substrate-to-silane ratios (e.g., 1:0.5 w/w) and replicate across ≥3 batches .

Q. What strategies improve the interfacial adhesion of this compound in epoxy-silica hybrids?

- Methodological Answer : Functionalizing the silane with reactive groups (e.g., epoxy or vinyl) enhances compatibility. For example, glycidoxypropyl-modified silanes (e.g., GAMS) form covalent bonds with epoxy resins, increasing adhesion strength by ~40% compared to unmodified analogs. Adhesion is quantified via lap-shear tests (ASTM D1002) after thermal aging .

Experimental Design & Data Analysis

Q. How to design experiments isolating the effects of this compound in multicomponent polymer systems?

- Methodological Answer : Use a fractional factorial design to test variables:

- Factors : Silane concentration (0.1–5 wt%), curing temperature (100–150°C), and co-precursor type (e.g., TMOS vs. MTMS).

- Responses : Tensile modulus (ASTM D638), water contact angle, and FTIR silanol content.

- Analysis : ANOVA identifies dominant factors; SEM/EDS maps silane distribution .

Q. What analytical approaches differentiate hydrolysis byproducts of this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.